molecular formula C26H19F3N4O3 B7717799 5-oxo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

5-oxo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B7717799
M. Wt: 492.4 g/mol
InChI Key: MWVXSBNFWUUWBV-UHFFFAOYSA-N
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Description

5-oxo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxadiazole moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.

Medicine

Industry

In the industrial sector, it can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety can form hydrogen bonds and π-π interactions, while the trifluoromethyl group enhances lipophilicity and membrane permeability. These interactions facilitate binding to biological targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
  • 5-oxo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Uniqueness

The unique combination of the oxadiazole ring, pyrrolidine ring, and trifluoromethyl group in 5-oxo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and reactivity. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-oxo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N4O3/c27-26(28,29)19-7-4-8-21(14-19)33-15-18(13-22(33)34)24(35)30-20-11-9-17(10-12-20)25-31-23(32-36-25)16-5-2-1-3-6-16/h1-12,14,18H,13,15H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVXSBNFWUUWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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